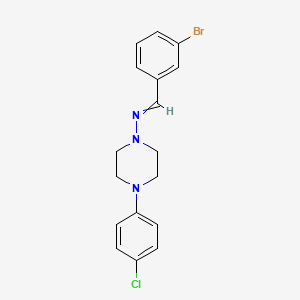

N-(3-bromobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine

Overview

Description

N-(3-bromobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine, also known as BCPNP, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has been found to possess several interesting properties, such as its ability to act as a potent inhibitor of certain enzymes and receptors in the human body. In

Mechanism of Action

The mechanism of action of N-(3-bromobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine involves its ability to bind to the active site of the target enzyme or receptor and inhibit its activity. For example, N-(3-bromobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine inhibits PDE5 by binding to the catalytic site of the enzyme and preventing the hydrolysis of cyclic guanosine monophosphate (cGMP), which is an important mediator of smooth muscle relaxation. Similarly, N-(3-bromobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine inhibits AChE by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine, which is an important neurotransmitter in the central nervous system.

Biochemical and Physiological Effects:

The biochemical and physiological effects of N-(3-bromobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine depend on the specific enzyme or receptor that it inhibits. For example, inhibition of PDE5 by N-(3-bromobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine results in increased levels of cGMP in smooth muscle cells, leading to relaxation of the smooth muscle and increased blood flow. This effect is the basis for the use of PDE5 inhibitors such as sildenafil (Viagra) in the treatment of erectile dysfunction. Inhibition of AChE by N-(3-bromobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine results in increased levels of acetylcholine in the brain, leading to improved cognitive function. This effect is the basis for the use of AChE inhibitors such as donepezil (Aricept) in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-bromobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine as a research tool is its high potency and selectivity for its target enzymes and receptors. This allows for more precise and specific inhibition of these targets compared to other compounds. However, one limitation of N-(3-bromobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-bromobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine. One area of interest is the development of more potent and selective inhibitors of PDE5 for the treatment of erectile dysfunction and other conditions. Another area of interest is the development of AChE inhibitors for the treatment of Alzheimer's disease and other cognitive disorders. Additionally, there is potential for the use of N-(3-bromobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine as a tool in the study of the biochemical and physiological processes involved in neurotransmission, smooth muscle relaxation, and inflammation.

Synthesis Methods

The synthesis of N-(3-bromobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine involves the reaction of 4-chloroaniline with 3-bromobenzaldehyde in the presence of piperazine. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is obtained in good yield after purification by column chromatography. The chemical structure of N-(3-bromobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

N-(3-bromobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to exhibit potent inhibitory activity against several enzymes and receptors, including phosphodiesterase type 5 (PDE5), acetylcholinesterase (AChE), and monoamine oxidase (MAO). These enzymes and receptors are involved in several important physiological processes, such as neurotransmission, smooth muscle relaxation, and inflammation. Therefore, N-(3-bromobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine has the potential to be used in the treatment of conditions such as erectile dysfunction, Alzheimer's disease, and depression.

properties

IUPAC Name |

1-(3-bromophenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrClN3/c18-15-3-1-2-14(12-15)13-20-22-10-8-21(9-11-22)17-6-4-16(19)5-7-17/h1-7,12-13H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCCJLGWZSIJEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364377 | |

| Record name | N-(3-bromobenzylidene)-4-(4-chlorophenyl)piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromobenzylidene)-4-(4-chlorophenyl)piperazin-1-amine | |

CAS RN |

5789-88-8 | |

| Record name | N-(3-bromobenzylidene)-4-(4-chlorophenyl)piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(2-pyridinylthio)acetamide](/img/structure/B6134702.png)

![2-[(2,6-dichlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6134706.png)

![1-(1-{1-[3-(3-fluorophenyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6134719.png)

![2-chloro-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzamide](/img/structure/B6134723.png)

![7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6134732.png)

![3-[2-({[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B6134748.png)

![3-{[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6134753.png)

![2-[4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6134764.png)

![2-(1-(3-methyl-2-buten-1-yl)-4-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6134768.png)

![1-isopropyl-5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6134769.png)